Absolute Stereochemical Configuration: (R) vs. (S) Enantiomer Differentiation by CAS Registry and Chiroptical Identity
(R)-4-Isopropyldihydrofuran-2(3H)-one (CAS 80410-19-1) is the stereochemically defined (4R)-enantiomer, distinguished from its opposite enantiomer (S)-4-isopropyldihydrofuran-2(3H)-one (CAS 53657-15-1) by opposite absolute configuration at the single stereogenic center . While both enantiomers share identical molecular formula (C₇H₁₂O₂), molecular weight (128.17 g/mol), computed LogP (1.2055), and TPSA (26.3 Ų), they are assigned distinct CAS numbers, different IUPAC names (dihydro-4-(1-methylethyl)-, (4R)- vs. (4S)-), and different InChIKey stereochemical descriptors [1]. In the brivaracetam impurity landscape, the (R)-isopropyl lactone is catalogued as Brivaracetam Impurity 70, whereas the (S)-enantiomer is listed as Brivaracetam Impurity 19/104, reflecting their non-interchangeable identities in pharmacopoeial impurity profiling .
| Evidence Dimension | Stereochemical identity and regulatory cataloguing |
|---|---|
| Target Compound Data | CAS 80410-19-1; (4R) configuration; Brivaracetam Impurity 70; C₇H₁₂O₂; MW 128.17; LogP 1.2055; TPSA 26.3 Ų |
| Comparator Or Baseline | CAS 53657-15-1; (4S) configuration; Brivaracetam Impurity 19/104; C₇H₁₂O₂; MW 128.17; LogP 1.2055; TPSA 26.3 Ų |
| Quantified Difference | Opposite absolute configuration; distinct CAS numbers; assigned to different brivaracetam impurity codes (Impurity 70 vs. Impurity 19/104) |
| Conditions | Regulatory impurity cataloguing per brivaracetam pharmacopoeial impurity profiling framework |
Why This Matters
Procurement of the incorrect enantiomer invalidates chiral HPLC reference standard calibration and compromises impurity quantification in brivaracetam API release testing.
- [1] ChemTradeHub. (4S)-4-Isopropyldihydro-2(3H)-furanone, CAS 53657-15-1, C₇H₁₂O₂, MW 128.17, LogP 1.2055, TPSA 26.3 Ų. View Source
